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molecular formula C7H11Cl2N3S B8388959 pyridin-3-ylmethyl carbamimidothioate;dihydrochloride

pyridin-3-ylmethyl carbamimidothioate;dihydrochloride

Cat. No. B8388959
M. Wt: 240.15 g/mol
InChI Key: XYCNPMLNNCLETP-UHFFFAOYSA-N
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Patent
US04379154

Procedure details

A solution of 3-chloromethylpyridine hydrochloride (164 g) in ethanol (510 cc), at 50° C., is added dropwise and in the course of 20 minutes to a solution of thiourea (91 g) in boiling ethanol (510 cc). The reaction mixture is stirred for 3 hours 50 minutes at the boil and then cooled to 26° C. The resulting crystals are filtered off, washed twice with ethanol (400 cc in total) and dried under reduced pressure (25 mm Hg; 2.7 kPa) at a temperature of about 20° C. 2-(Pyrid-3-ylmethyl)-isothiourea dihydrochloride (173 g), melting at 212° C., is thus obtained.
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
510 mL
Type
solvent
Reaction Step One
Quantity
510 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][CH2:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.[NH2:10][C:11]([NH2:13])=[S:12]>C(O)C>[ClH:2].[ClH:1].[N:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH2:3][S:12][C:11](=[NH:10])[NH2:13])[CH:5]=1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
164 g
Type
reactant
Smiles
Cl.ClCC=1C=NC=CC1
Name
Quantity
91 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
510 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
510 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
26 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 hours 50 minutes at the boil
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered off
WASH
Type
WASH
Details
washed twice with ethanol (400 cc in total)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (25 mm Hg; 2.7 kPa) at a temperature of about 20° C

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
Cl.Cl.N1=CC(=CC=C1)CSC(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 173 g
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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